molecular formula C19H16ClFN4O3 B2365354 3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034225-61-9

3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2365354
CAS No.: 2034225-61-9
M. Wt: 402.81
InChI Key: NDGARQSELBJIAD-UHFFFAOYSA-N
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Description

The compound “3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a heterocyclic compound . It has a molecular formula of C19H16ClFN4O3 and a molecular weight of 402.81.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride . Another method involved reacting with triflic anhydride, converting the phenolic hydroxyl group into a trifluoromethylsulfonyloxy group, and then coupling with 4-fluorophenylboronic acid .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions .

Scientific Research Applications

Antagonist Activity in Serotonin Receptors

One significant application of compounds structurally similar to 3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is in the modulation of serotonin (5-HT2) receptors. A study by Watanabe et al. (1992) synthesized derivatives with similar structure and found potent 5-HT2 antagonist activity, implying potential therapeutic applications in neuropsychiatric disorders.

Urease Inhibition

Another application lies in urease inhibition. A research by Rauf et al. (2010) prepared derivatives of pyrido[1,2-a]pyrimidine-2,4(3H)-dione and assessed their urease inhibition activity. This suggests utility in the treatment of diseases like peptic ulcers where urease-producing bacteria play a role.

Synthesis and Structural Analysis

The compound's structural analogs are also subjects of synthesis and structural analysis. Ashraf et al. (2019) reported the synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, indicating a keen interest in the chemical properties and potential applications of these compounds in various fields.

Anticancer Activity

There's also research indicating the potential of related compounds in anticancer applications. A study by Kumar and Sharma (2022) demonstrated the synthesis of indole derivatives and their effectiveness against specific cancer cell lines, suggesting a potential therapeutic application in oncology.

Biopharmaceutical Properties

The diverse structural analogs of this compound also offer insights into biopharmaceutical properties. Jatczak et al. (2014) developed a synthesis approach and examined the variation in biopharmaceutical properties, providing valuable data for future drug development.

Herbicidal Activity

Additionally, derivatives of pyrido[2,3-d]pyrimidine-2,4-dione have been studied for their herbicidal activity. Wang et al. (2017) synthesized novel compounds and tested their effectiveness as protoporphyrinogen oxidase inhibitors, showcasing potential agricultural applications.

Future Directions

The future directions for this compound could involve further exploration of its therapeutic potentials. Given the diverse biological activities of pyrimidine and its derivatives , this compound could be a valuable candidate for medical applications in the new generation.

Biochemical Analysis

Biochemical Properties

3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. The compound inhibits CDK2 activity by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, it interacts with other proteins involved in cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, modulating their activity and influencing cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to reduced cell proliferation. It also triggers apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, the compound affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, altering gene expression and cellular metabolism. These effects contribute to its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle, leading to cell cycle arrest. Additionally, the compound modulates the activity of transcription factors, such as NF-κB and AP-1, by inhibiting their nuclear translocation and DNA binding. This results in altered gene expression and reduced cell survival. The compound also affects mitochondrial function, leading to the release of pro-apoptotic factors and activation of the intrinsic apoptotic pathway.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary. In in vitro studies, prolonged exposure to the compound leads to sustained cell cycle arrest and apoptosis. In in vivo studies, the compound exhibits a dose-dependent effect, with higher doses resulting in more pronounced cellular responses. Long-term exposure may also lead to adaptive cellular changes, such as the upregulation of drug efflux pumps, which can reduce the compound’s efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, hepatotoxicity, and myelosuppression have been observed. These adverse effects highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety. Threshold effects have also been noted, where a minimum effective dose is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound also influences the activity of key metabolic enzymes, such as hexokinase and lactate dehydrogenase, altering cellular energy metabolism. These effects contribute to its overall impact on cellular function and viability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is actively transported into cells by organic anion-transporting polypeptides (OATPs) and effluxed by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, such as heat shock proteins and chaperones, which facilitate its distribution to specific cellular compartments. The compound’s localization and accumulation within cells are influenced by its interactions with these transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . It can also translocate to the nucleus, where it modulates the activity of transcription factors and affects gene expression. Additionally, the compound is targeted to mitochondria, where it influences mitochondrial function and induces apoptosis. Post-translational modifications, such as phosphorylation and ubiquitination, can further regulate its subcellular localization and activity.

Properties

IUPAC Name

3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN4O3/c20-15-10-11(21)3-4-13(15)17(26)24-8-5-12(6-9-24)25-18(27)14-2-1-7-22-16(14)23-19(25)28/h1-4,7,10,12H,5-6,8-9H2,(H,22,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGARQSELBJIAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=C(C=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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